

Application Note: Comprehensive Characterization of N-(3,4-dichlorophenyl)glycine

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Compound of Interest

Compound Name: *N*-(3,4-dichlorophenyl)glycine

CAS No.: 65051-17-4

Cat. No.: B1596351

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Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of **N-(3,4-dichlorophenyl)glycine**. As a key intermediate or potential impurity in pharmaceutical synthesis, its unambiguous identification, purity assessment, and structural confirmation are critical for quality control and regulatory compliance. This note outlines a multi-technique approach, leveraging chromatography, mass spectrometry, and spectroscopy to build a complete analytical profile of the molecule. The methodologies are designed to be self-validating, incorporating system suitability and quality control checks in line with ICH guidelines to ensure data integrity.[1][2][3]

Introduction

N-(3,4-dichlorophenyl)glycine is an N-aryl amino acid derivative. N-aryl amino acids are crucial structural motifs found in numerous medically important compounds and serve as versatile building blocks in organic synthesis.[4][5][6] The presence of the dichlorinated phenyl ring imparts specific physicochemical properties that influence its biological activity and

analytical behavior. Accurate and robust analytical methods are therefore essential to determine its identity, purity, and stability. This guide provides field-proven protocols for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally related compounds.

Physicochemical Properties & Method Development Rationale

A foundational understanding of the molecule's properties is paramount for developing effective analytical methods.

Property	Value	Significance for Method Development
Molecular Formula	$C_8H_7Cl_2NO_2$	Defines the exact mass for mass spectrometry.
Molecular Weight	220.05 g/mol	Used for calculating concentrations and for MS confirmation. [7]
Structure	The structure contains a secondary amine, a carboxylic acid, and an aromatic ring, dictating the choice of spectroscopic and chromatographic techniques.	
Predicted LogP	2.49	Suggests moderate hydrophobicity, making it well-suited for reversed-phase liquid chromatography. [7]
Predicted TPSA	49.33 Å ²	Indicates moderate polarity, reinforcing its suitability for RPLC. [7]

Based on these properties, a strategy combining reversed-phase liquid chromatography for separation with UV and mass spectrometric detection for identification and quantification is the logical primary approach. Spectroscopic methods like NMR and FTIR will provide definitive structural confirmation.

Chromatographic Analysis for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating **N-(3,4-dichlorophenyl)glycine** from impurities and quantifying its purity. The presence of a chromophore (the dichlorophenyl ring) allows for sensitive UV detection.

Protocol 1: Reversed-Phase HPLC with UV Detection

- Principle & Causality: This method separates analytes based on their hydrophobicity. **N-(3,4-dichlorophenyl)glycine**, being moderately nonpolar, will be retained on a nonpolar stationary phase (like C18) and eluted by a polar mobile phase. The inclusion of a low concentration of acid (e.g., formic or phosphoric acid) in the mobile phase is critical. It protonates the carboxylic acid moiety, suppressing its ionization and resulting in a single, well-defined chromatographic peak with improved symmetry.[8]
- Instrumentation & Consumables:
 - HPLC or UPLC System with UV/PDA Detector
 - C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 μm particle size)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Sample Diluent: 50:50 Acetonitrile/Water
- Step-by-Step Methodology:
 - System Preparation: Purge all mobile phase lines. Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

- Standard Preparation: Prepare a stock solution of **N-(3,4-dichlorophenyl)glycine** at 1.0 mg/mL in the sample diluent. Prepare a working standard at 50 µg/mL by dilution.
- Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a nominal concentration of 50 µg/mL.
- Chromatographic Conditions:

Parameter	Setting	Rationale
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Injection Volume	10 µL	Balances sensitivity with potential for overload.
Column Temp.	30 °C	Ensures reproducible retention times.
Detection λ	254 nm	A common wavelength for aromatic compounds. A full PDA scan is recommended to determine the optimal maximum absorbance.
Gradient	5% to 95% B over 10 min	A broad gradient is used for initial screening of impurities. It can be optimized for faster analysis once the impurity profile is known.

| Run Time | 15 minutes | Allows for elution of the main peak and late-eluting impurities. |

- System Suitability Test (SST):
 - Inject the working standard six times.
 - Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time must be ≤ 2.0%. Tailing factor for the main peak should be between 0.8 and 1.5.

- Analysis & Data Interpretation:
 - Inject a blank (diluent), followed by the standard, and then the sample.
 - Identify the **N-(3,4-dichlorophenyl)glycine** peak in the sample by comparing its retention time to the standard.
 - Calculate purity using an area percent normalization method. Assume all detected peaks have a similar response factor for initial assessment.

Mass Spectrometric Analysis for Identification

Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) provides definitive confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z) with high accuracy.

Protocol 2: LC-MS for Identity Confirmation

- Principle & Causality: The compound is first separated by LC (as per the HPLC protocol) and then introduced into the mass spectrometer. Electrospray ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar molecules like amino acids, minimizing fragmentation. In positive ion mode, the molecule will be protonated at the amine or carboxylic acid (after loss of H_2O), while in negative ion mode, it will be deprotonated at the carboxylic acid. High-resolution mass spectrometers (like Q-TOF or Orbitrap) can measure the mass with enough accuracy to confirm the elemental composition.
- Instrumentation:
 - LC system coupled to a High-Resolution Mass Spectrometer (HRMS).
 - Ionization Source: Electrospray Ionization (ESI).
- Step-by-Step Methodology:
 - LC Conditions: Use the same LC conditions as described in Protocol 1. The use of a volatile acid like formic acid is mandatory for MS compatibility.[\[8\]](#)[\[9\]](#)
 - MS Parameter Setup:

Parameter	Positive Ion Mode	Negative Ion Mode	Rationale
Scan Range (m/z)	50 - 500	50 - 500	Covers the expected mass of the parent ion and potential fragments.
Expected Ion	[M+H] ⁺	[M-H] ⁻	Protonation and deprotonation are the most common ionization pathways.
Calculated m/z	220.9824	218.9668	C ₈ H ₈ Cl ₂ NO ₂ ⁺ and C ₈ H ₆ Cl ₂ NO ₂ ⁻
Capillary Voltage	3.0 kV	-2.5 kV	Typical voltages for stable electrospray.

| Gas Temp. | 320 °C | 320 °C | Assists in desolvation of the analyte. |

- Analysis & Data Interpretation:
 - Inject the standard solution (approx. 10 µg/mL).
 - Extract the ion chromatogram for the calculated m/z values.
 - Confirm that the measured mass in the spectrum corresponding to the LC peak is within 5 ppm of the calculated exact mass.
 - The characteristic isotopic pattern of two chlorine atoms (a cluster of peaks with an approximate ratio of 9:6:1 for M, M+2, and M+4) provides a powerful secondary confirmation of the identity.

Spectroscopic Analysis for Structural Elucidation

While chromatography and mass spectrometry can identify and quantify the molecule, NMR and FTIR spectroscopy provide unambiguous confirmation of its covalent structure and

functional groups.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle & Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (^1H and ^{13}C). The chemical shift, splitting pattern, and integration of the signals provide a detailed map of the molecule's structure.^[10]
- Instrumentation & Sample Prep:
 - NMR Spectrometer (400 MHz or higher).
 - Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) or Methanol- d_4 , chosen for its ability to dissolve the analyte and exchange labile protons (NH, OH).
 - Sample Concentration: 5-10 mg in ~0.6 mL of deuterated solvent.
- Expected Spectral Features:
 - ^1H NMR:
 - Aromatic Protons: Signals expected in the δ 7.0-7.8 ppm region. The specific splitting pattern (e.g., a doublet, a doublet of doublets) will confirm the 3,4-disubstitution pattern on the phenyl ring.
 - Methylene Protons ($-\text{CH}_2-$): A singlet is expected for the glycine methylene group, likely around δ 3.5-4.0 ppm. The exact position of the glycine CH_2 peak can vary slightly based on solvent and concentration.^{[11][12]}
 - Labile Protons (NH, COOH): These signals will be broad and their chemical shift is highly variable. They can be confirmed by a D_2O exchange experiment, where they will disappear from the spectrum.
 - ^{13}C NMR:
 - Carbonyl Carbon ($-\text{COOH}$): Expected in the δ 170-175 ppm region.

- Aromatic Carbons: 6 signals expected in the δ 115-150 ppm region. Two of these will be directly attached to chlorine and show characteristic shifts.
- Methylene Carbon (-CH₂-): A signal expected around δ 45-55 ppm.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

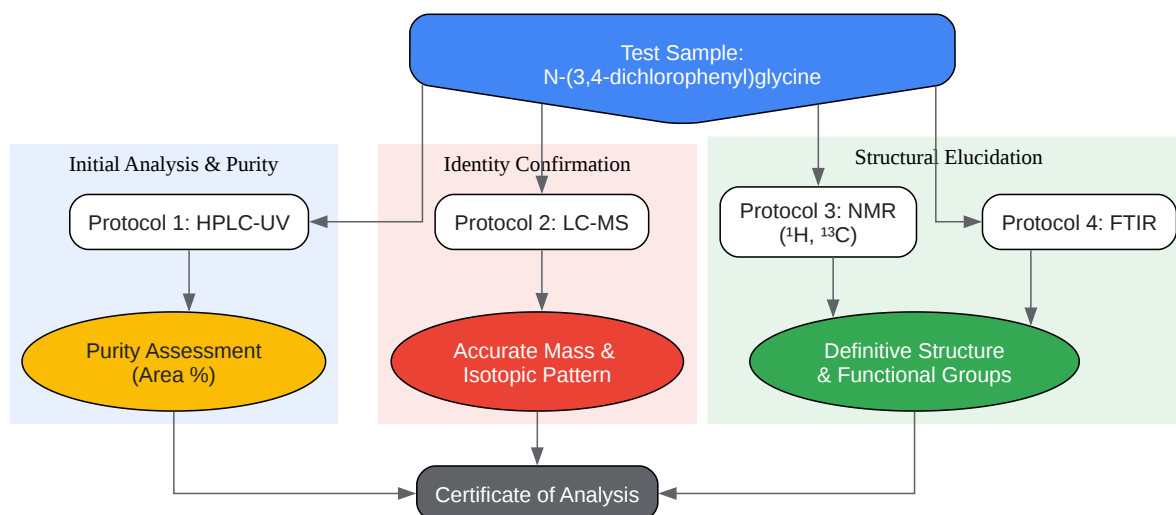
- Principle & Causality: FTIR measures the absorption of infrared radiation by the molecule, causing vibrations in its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."
- Instrumentation & Sample Prep:
 - FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
 - Sample: A small amount of solid powder is placed directly on the ATR crystal.
- Expected Characteristic Absorptions:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 3400	N-H Stretch	Secondary Amine[13][14][15]
2500 - 3300 (very broad)	O-H Stretch	Carboxylic Acid (H-bonded) [16][17]
~1710	C=O Stretch	Carboxylic Acid[13]
1550 - 1650	N-H Bend	Secondary Amine[15]
1000 - 1300	C-N Stretch	Aryl Amine

| 700 - 850 | C-Cl Stretch | Aryl Halide |

Integrated Characterization Workflow

The following workflow illustrates how the described techniques are integrated to provide a comprehensive characterization of **N-(3,4-dichlorophenyl)glycine**.



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